molecular formula C18H16Cl3N3O3S B000542 Sulconazole nitrate CAS No. 61318-91-0

Sulconazole nitrate

Cat. No.: B000542
CAS No.: 61318-91-0
M. Wt: 460.8 g/mol
InChI Key: CRKGMGQUHDNAPB-UHFFFAOYSA-N
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Description

Sulconazole nitrate (C₁₈H₁₅Cl₃N₂S·HNO₃, molecular weight: 460.76 g/mol) is a synthetic imidazole derivative with broad-spectrum antifungal activity . It is primarily used topically to treat dermatomycoses, including tinea pedis, tinea cruris, and cutaneous candidiasis, by inhibiting fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis, and compromising cell membrane integrity . Its chemical structure features a 1-(2,4-dichlorophenyl)-2-[(4-chlorobenzyl)thio]ethyl imidazole backbone, with a nitrate counterion enhancing stability .

This compound exhibits potent activity against dermatophytes (e.g., Trichophyton rubrum), yeasts (e.g., Candida albicans), and molds, with minimal systemic absorption due to its topical application . However, its degradation under oxidative conditions produces sulconazole sulfoxide, a primary degradant confirmed via NMR and LC-MS/MS analyses .

Preparation Methods

Modern Catalytic Approaches

Recent advancements leverage catalytic systems to improve efficiency and safety. A 2011 patent for the analogous compound isoconazole nitrate provides insights into scalable methods applicable to sulconazole nitrate . The synthesis involves:

  • Reduction of trichloroacetophenone : Using Raney nickel under 1 MPa hydrogen pressure, trichloroacetophenone is reduced to 1-(2,4-dichlorophenyl)-2-chloro-ethanol in methanol .

  • N-Alkylation with imidazole : The chloro-alcohol undergoes alkylation with imidazole in the presence of sodium hydroxide and triethyl benzyl ammonium chloride (TEBAC), yielding 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole .

  • Etherification : Reaction with 2,6-dichlorobenzyl chloride using TEBAC as a phase-transfer catalyst forms the benzyl ether intermediate.

  • Salt formation : Treatment with dilute nitric acid produces the nitrate salt, purified via ethanol recrystallization .

Table 1: Impact of Catalysts on Yield in Modern Synthesis

CatalystReaction StepYield (%)
Triethyl benzyl ammonium chlorideN-Alkylation45.1–49.1
Tetrabutyl ammonium bromideEtherification36.7
Raney nickelReduction49.1

This table highlights the critical role of phase-transfer catalysts in improving interfacial reactions, with TEBAC outperforming bulkier ammonium salts .

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar and nonpolar intermediates, while methanol facilitates hydrogenation steps . Elevated temperatures (60°C) accelerate N-alkylation but risk side reactions, necessitating precise thermal control .

Catalytic Loading

Increasing TEBAC loading from 0.06 mol to 0.07 mol enhances N-alkylation yields from 45.1% to 49.1%, demonstrating the catalyst’s role in stabilizing transition states . Conversely, excessive catalyst concentrations lead to emulsion formation, complicating phase separation.

Workup and Purification

Centrifugation and washing with saturated sodium chloride minimize residual catalysts, while recrystallization in 95% ethanol achieves >98% purity . Ethyl acetate is less effective for this compound due to its lower solubility, necessitating solvent screening.

Salt Formation and Purification Techniques

The final step involves protonating the imidazole moiety with nitric acid to form the nitrate salt. Key considerations include:

  • Acid concentration : Dilute nitric acid (10–15% v/v) prevents over-acidification and decomposition .

  • Crystallization kinetics : Slow cooling (−5°C to 0°C) promotes the formation of uniform crystals, reducing occluded impurities .

  • Solvent selection : Ethanol-water mixtures (3:1) balance solubility and polarity, yielding white granular crystals with consistent melting points .

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Modern Methods

ParameterTraditional Method Modern Method
Starting materialPre-formed imidazole derivativeTrichloroacetophenone
Key reagentsSodium hydride, THFRaney nickel, TEBAC
YieldNot reported36.7–49.1%
Safety concernsHigh (pyrophoric reagents)Moderate (flammable solvents)
PurificationEthyl acetate recrystallizationEthanol recrystallization

The modern approach offers better scalability and safety but requires optimization to match the purity of traditional recrystallization methods.

Chemical Reactions Analysis

Oxidative Degradation Pathways

Sulconazole nitrate undergoes selective oxidation under stress conditions, forming primary and secondary degradation products.

Forced Degradation Studies

Forced degradation under thermal, hydrolytic (acid/base), photolytic, and oxidative conditions revealed degradation exclusively under oxidative stress (30% H₂O₂) . Key findings:

  • Major degradant : Sulconazole sulfoxide (+16 amu via S-oxidation) .
  • Minor degradant : Suspected sulfone (+32 amu) or N-oxide .

Table 1: Oxidative Degradation Products Identified via LC-MS

Compoundm/z (Observed)Mass ShiftProposed Structure
This compound397.0094Parent compound
Sulconazole sulfoxide413.0045+16 amuS-Oxidation product
Secondary degradant428.9997+32 amuSulfone or N-oxide

Structural Confirmation of Sulfoxide

NMR analysis confirmed sulfur oxidation:

  • 1H NMR : Methine (H-5) shifted from 4.65 ppm (t) to 5.06 ppm (m), and methylene (H-4) split into multiplets (4.82–5.14 ppm) .
  • 13C NMR : Carbon-5 shifted from 44.6 ppm to 58.8 ppm, indicating sulfoxide formation .

Table 2: Key NMR Chemical Shifts

PositionThis compound (δ, ppm)Sulconazole Sulfoxide (δ, ppm)
H-44.82, 4.75 (dd)5.02–5.14 (m)
H-54.65 (t)5.06 (m)
C-544.658.8
C-12133.3133.1

Scale-Up Oxidation

  • Reaction : this compound + 30% H₂O₂ → Sulconazole sulfoxide (100% conversion in 20 hours) .
  • Challenge : Over-oxidation to sulfone occurs with prolonged exposure .

Isolation and Purification

  • Chromatography : Atlantis C18 column resolved sulfoxide (major) and sulfone (minor) .
  • Purity : PDA and LC-MS confirmed no co-eluting impurities .

Stability Profile

This compound is stable under:

  • Thermal stress (105°C for 24 hours) .
  • Hydrolytic stress (0.1M HCl/NaOH for 24 hours) .
  • Photolytic stress (ICH Q1B guidelines) .

Decomposition occurs only under strong oxidizers , releasing CO, CO₂, and H₂S .

Sulfur Oxidation

The sulfur atom in the benzylthio group is oxidized to sulfoxide (R-SO) via hydrogen peroxide-mediated electrophilic substitution .

Proposed Pathway:

  • Electrophilic attack by H₂O₂ on sulfur.
  • Formation of sulfenic acid intermediate .
  • Oxidation to sulfoxide (stable end product) .

Implications for Pharmaceutical Formulations

  • Storage : Protect from oxidizers .
  • Analytical Methods : UHPLC-UV/MS and NMR are critical for monitoring degradation .

Scientific Research Applications

Treatment of Fungal Infections

Sulconazole nitrate is widely utilized in dermatology for treating skin infections such as tinea cruris (jock itch), tinea corporis (ringworm), and tinea versicolor. Clinical studies have shown that a once-daily application of this compound cream is as effective as more frequent applications of other antifungal agents like miconazole. For instance, a study demonstrated that this compound produced complete culture cures in 100% of patients with cutaneous candidiasis, indicating its high efficacy against fungal pathogens .

Efficacy Against Specific Pathogens

The compound exhibits antifungal activity against various dermatophytes, including:

  • Trichophyton rubrum
  • Trichophyton mentagrophytes
  • Epidermophyton floccosum
  • Microsporum canis
    Additionally, it is effective against the yeast Malassezia furfur, responsible for tinea versicolor, and has shown inhibitory effects on certain gram-positive bacteria .

Microemulsion-Based Gels

Recent research has focused on enhancing the delivery mechanisms of this compound through innovative formulations such as microemulsion-based gels. These formulations have demonstrated superior drug release profiles and stability compared to traditional creams. For example, a study reported that a microemulsion gel formulation achieved a cumulative drug release of 88.75% within 8 hours, highlighting its potential for improved absorption through the skin .

Formulation Cumulative Drug Release (%) pH Stability Viscosity (cP)
Microemulsion F188.75Within skin rangeOptimal
Conventional GelLower than F1VariableHigher

Safety and Tolerability

Safety studies have confirmed that this compound formulations are non-irritant and well-tolerated in clinical settings. The microemulsion gel formulation was found to be nontoxic with no significant adverse effects noted during in vivo testing on animal models .

Comparative Studies

Research comparing this compound with other antifungal agents has consistently shown its efficacy. In double-blind studies, sulconazole was found to be significantly more effective than its vehicle control and comparable to miconazole in terms of therapeutic outcomes .

Mechanism of Action

Sulconazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the membrane structure, leading to increased permeability and ultimately causing cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of Imidazole Antifungals

Property Sulconazole Nitrate Econazole Nitrate Miconazole Nitrate Clotrimazole
Molecular Formula C₁₈H₁₅Cl₃N₂S·HNO₃ C₁₈H₁₅Cl₃N₂O·HNO₃ C₁₈H₁₄Cl₄N₂O·HNO₃ C₂₂H₁₇ClN₂
Molecular Weight (g/mol) 460.76 444.70 479.14 344.84
Solubility (25°C) 80 mg/mL in DMSO Poor (enhanced via surfactants ) 16 mg/mL in DMSO 0.05 mg/mL in water
Degradation Pathway S-oxidation to sulfoxide N-oxidation Stable under acidic conditions Hydrolysis to imidazole derivatives

Key structural differences include:

  • Sulconazole vs. Econazole : Sulconazole has a sulfur atom in place of econazole’s oxygen, altering electron distribution and oxidation susceptibility. DFT studies show sulconazole’s UV-Vis spectra align with PBE1PBE/6-31G(d,p) models, whereas econazole fits B3LYP/6-31G(d,p) .
  • Miconazole vs. Sulconazole : Miconazole’s additional chlorine atom increases molecular weight but reduces solubility compared to sulconazole .

Pharmacological and Clinical Efficacy

Table 2: Clinical Efficacy in Dermatophytosis (Double-Blind Trials)

Parameter This compound (1% Cream) Miconazole Nitrate (2% Cream) Clotrimazole (1% Cream)
Mycological Cure Rate 91–100% 85–100% 78–90%
Relapse Rate (Week 9) 16% 35% 25%
Irritation Incidence 0% severe reactions 4.2% severe dermatitis 6% erythema
  • Sulconazole vs. Miconazole : In a 96-patient trial, both achieved comparable cure rates for tinea cruris/corporis (91% vs. 100%), but sulconazole had lower relapse (16% vs. 35%) and irritation rates .
  • Sulconazole vs. Clotrimazole : Sulconazole showed faster symptom resolution (1 week vs. 2 weeks) and higher patient compliance due to once-daily dosing .

Stability and Formulation Challenges

  • This compound : Degrades via sulfur oxidation to sulfoxide under oxidative stress, requiring antioxidants like butylated hydroxyanisole in formulations . Microemulsion gels enhance its release rate (85% in 8 hours vs. 60% for ointments) .
  • Econazole Nitrate : Poor water solubility (0.03 mg/mL) is improved using phospholipid-surfactant mixtures (up to 12 mg/mL) .
  • Miconazole Nitrate : Stable in acidic environments but prone to crystallization in aqueous bases, necessitating solubilizers like polyethylene glycol .

Biological Activity

Sulconazole nitrate, an imidazole derivative, is primarily known for its antifungal properties and has been studied for its biological activity beyond just treating dermatological infections. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant clinical studies that highlight its efficacy.

This compound exhibits its antifungal effects primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting this process, sulconazole compromises the integrity of the fungal cell wall, leading to cell lysis and death. Recent studies have also uncovered additional mechanisms:

  • Inhibition of PD-1 Expression : A study revealed that sulconazole inhibits the expression of PD-1 on activated peripheral blood mononuclear cells (PBMCs) and T cells. This effect is mediated through the repression of NF-κB and calcium signaling pathways, which are involved in immune evasion in cancer cells .
  • Impact on Cancer Cell Proliferation : In vitro studies demonstrated that sulconazole effectively inhibits the proliferation and migration of various cancer cell lines, including colon and breast cancer cells, suggesting potential applications in adjunct cancer therapies .

Clinical Applications

This compound is primarily used in topical formulations for treating various dermatophyte infections. Below are some notable clinical findings:

  • Efficacy Against Dermatophytosis : In a double-blind study comparing sulconazole 1% cream with clotrimazole 1% cream, patients treated with sulconazole showed statistically significant improvement in symptoms such as erythema and scaling after four weeks . Table 1 summarizes the clinical outcomes from this study.
SymptomSulconazole Group (n=20)Clotrimazole Group (n=20)
ErythemaSignificantly lowerHigher
ScalingSignificantly lowerHigher
FissuringLowerHigher
ItchingLowerHigher
  • Treatment of Tinea Pedis : In a randomized trial involving 229 patients with chronic moccasin-type tinea pedis, sulconazole was found to be significantly more effective than its vehicle control. The cure rate was 57% compared to 13% for the vehicle group .
  • Tinea Versicolor Treatment : A multicenter study showed that 89% of patients treated with sulconazole achieved complete clearance of tinea versicolor lesions compared to 82% in those treated with miconazole .

Case Studies

Several case studies have showcased the effectiveness of sulconazole in diverse populations:

  • Military Personnel : A study involving Colombian Army soldiers indicated that sulconazole applied once daily was as effective as clotrimazole applied twice daily for treating tinea cruris/corporis under challenging environmental conditions .
  • Microemulsion Formulation : Research into a microemulsion-based gel formulation of sulconazole showed enhanced drug release and stability, confirming its potential for improved topical application .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing sulconazole nitrate and verifying its purity in academic settings?

  • This compound can be synthesized via a multi-step reaction involving 4-chlorobenzylthiol and 2,4-dichlorophenyl precursors. Purification typically involves recrystallization using solvents like ethanol or acetone. Purity verification requires high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm molecular weight (460.77 g/mol) and structural integrity . Pharmacopeial standards (e.g., USP) provide validated protocols for quality control, including chromatographic retention time matching .

Q. How should researchers design in vitro release studies for this compound ointments?

  • Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) to simulate drug release. Incorporate additives like dimethyl sulfoxide (DMSO) at 1–5% concentrations to enhance solubility and release rates. Monitor release kinetics using UV-Vis spectroscopy and validate against the Higuchi model, which describes diffusion-controlled release from semi-solid bases . For reproducibility, maintain consistent formulation viscosities and temperature (e.g., 32°C to mimic skin conditions) .

Q. What standardized methods exist for evaluating this compound’s antifungal efficacy?

  • Employ broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. Use Sabouraud dextrose agar for zone-of-inhibition tests. Include positive controls (e.g., fluconazole) and validate results with time-kill curves to assess fungicidal vs. fungistatic effects .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

  • FT-IR and 1^1H NMR are critical for functional group identification (e.g., imidazole ring vibrations at 1,550–1,600 cm1^{-1}). UV-Vis spectroscopy (λmax ~260 nm) quantifies drug concentration in solution. For computational validation, DFT methods like B3LYP/6-31G(d,p) reliably predict IR and UV spectra, while PBE1PBE/6-31G(d,p) better aligns with experimental NMR data .

Advanced Research Questions

Q. How does this compound inhibit NF-κB signaling in breast cancer stem cells (CSCs)?

  • In MDA-MB-231 triple-negative breast cancer models, this compound (10–50 µM) downregulates CSC markers (CD44, c-Myc, Nanog) via NF-κB/IL-8 axis disruption. Experimental designs should include:

  • qPCR/Western blotting to quantify pathway proteins (e.g., p65 subunit phosphorylation).
  • Sphere-formation assays to assess CSC self-renewal inhibition.
  • Co-treatment with TNF-α (NF-κB activator) to confirm mechanism specificity .

Q. How should researchers address contradictions in computational vs. experimental spectral data for this compound?

  • Discrepancies between DFT-predicted and experimental UV-Vis spectra arise from solvent effects or electron correlation limitations. Mitigate this by:

  • Using polarizable continuum models (PCM) to account for solvent interactions.
  • Cross-validating with natural bond orbital (NBO) analysis to identify charge-transfer transitions.
  • Prioritizing hybrid functionals (e.g., B3LYP) for balanced accuracy .

Q. What strategies integrate this compound’s antifungal and anticancer properties into translational studies?

  • Repurpose antifungal dose-response data (e.g., MIC values) to identify overlapping cytotoxic thresholds in cancer cells. Use transcriptomics (RNA-seq) to map shared targets (e.g., ergosterol biosynthesis in fungi vs. cholesterol pathways in CSCs). Validate dual activity in co-culture models of fungal-infected cancer cells .

Q. How can drug delivery systems be optimized for this compound’s poor aqueous solubility?

  • Develop nanoemulsions or liposomes using biocompatible surfactants (e.g., polysorbate 80). Conduct solubility parameter calculations (Hansen solubility parameters) to identify excipients that maximize drug loading. Assess stability via accelerated aging tests (40°C/75% RH for 6 months) and monitor crystal growth using powder X-ray diffraction (PXRD) .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGMGQUHDNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045490
Record name Sulconazole nitrate
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Molecular Weight

460.8 g/mol
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Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61318-91-0
Record name Sulconazole nitrate
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Record name Sulconazole nitrate
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Record name 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate
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Retrosynthesis Analysis

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